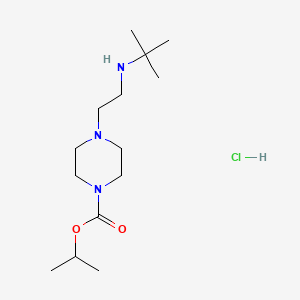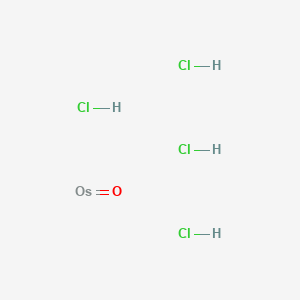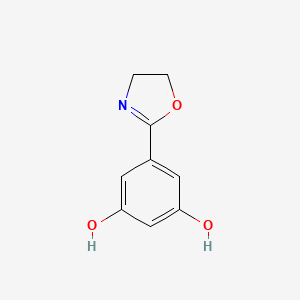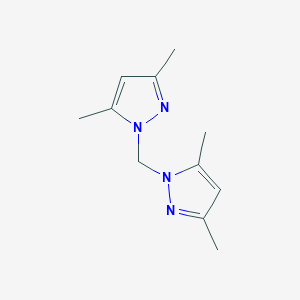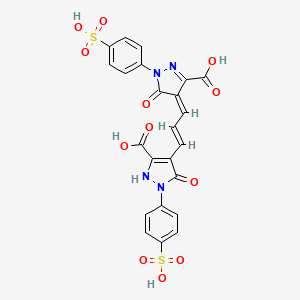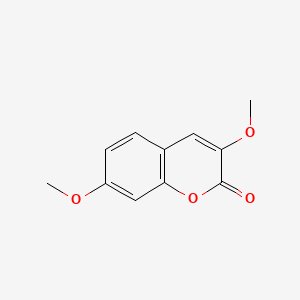
2H-1-Benzopyran-2-one, 3,7-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3,7-dimethoxy- typically involves the methoxylation of coumarin derivatives. One common method is the methylation of 7-hydroxycoumarin using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of 2H-1-Benzopyran-2-one, 3,7-dimethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 3,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydrocoumarins.
科学的研究の応用
2H-1-Benzopyran-2-one, 3,7-dimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and cardiovascular diseases.
Industry: Utilized in the production of fragrances, flavorings, and as a fluorescent dye in various applications.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 3,7-dimethoxy- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and cardiovascular pathways, thereby exerting its therapeutic effects.
類似化合物との比較
2H-1-Benzopyran-2-one, 3,7-dimethoxy- can be compared with other coumarin derivatives such as:
2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Known for its potent antioxidant properties.
2H-1-Benzopyran-2-one, 7-methoxy-: Commonly used in the synthesis of pharmaceuticals and as a fluorescent probe.
2H-1-Benzopyran-2-one, 7,8-dimethoxy-: Studied for its potential anticancer activities.
The uniqueness of 2H-1-Benzopyran-2-one, 3,7-dimethoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
特性
CAS番号 |
29076-68-4 |
|---|---|
分子式 |
C11H10O4 |
分子量 |
206.19 g/mol |
IUPAC名 |
3,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-13-8-4-3-7-5-10(14-2)11(12)15-9(7)6-8/h3-6H,1-2H3 |
InChIキー |
IAFJNCMUCQDWCR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)


![2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid](/img/structure/B14686481.png)


